SQ 29548
Übersicht
Beschreibung
SQ 29548 ist ein hochspezifischer Thromboxan-Prostanoid-Rezeptor-Antagonist. Er ist bekannt für seine Fähigkeit, an den humanen rekombinanten Thromboxan-Prostanoid-Rezeptor mit hoher Affinität zu binden, was ihn zu einem wertvollen Werkzeug für die Untersuchung von Thromboxan-A2-Rezeptor-vermittelten Prozessen macht . Thromboxan A2 ist ein Hauptprodukt des Arachidonsäure-Stoffwechsels und spielt eine Schlüsselrolle bei der Thrombozytenaggregation und der Kontraktion der glatten Muskulatur .
Wissenschaftliche Forschungsanwendungen
SQ 29548 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Thromboxan-Prostanoid-Rezeptor, wodurch die Bindung von Thromboxan A2 inhibiert wird . Diese Hemmung verhindert, dass Thromboxan A2 seine Wirkung auf die Thrombozytenaggregation und die Kontraktion der glatten Muskulatur ausübt . Zu den beteiligten molekularen Zielstrukturen gehören der Thromboxan-Prostanoid-Rezeptor und verschiedene Signalwege, die durch Thromboxan A2 aktiviert werden .
Wirkmechanismus
Target of Action
SQ 29548, also known as (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, is a highly selective antagonist for the thromboxane-prostanoid (TP) receptor . The TP receptor is a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 .
Mode of Action
This compound acts as an inverse agonist for the TP receptor . It binds to the human recombinant TP receptor with high affinity . This compound reduces the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP .
Biochemical Pathways
The TP receptor is part of the cyclooxygenase pathway , which plays a crucial role in the regulation of platelet function and vascular tone . By acting as an inverse agonist on the TP receptor, this compound can inhibit the aggregation of human platelets induced by various agonists .
Pharmacokinetics
For instance, it is soluble in DMSO and ethanol, but less so in PBS pH 7.2 . These properties can influence the bioavailability of this compound.
Result of Action
This compound has been shown to reduce the hyperactivity of platelets . It inhibits the aggregation of washed human platelets induced by various agonists . Moreover, it antagonizes induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the system can affect its efficacy. In one study, this compound was found to reduce the basal activity of TP more effectively than other known antagonists of TP . Furthermore, the physiological environment, such as pH and temperature, can also impact the stability and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
SQ 29548 interacts with the TP receptor, a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 . This compound binds to the human recombinant TP receptor with a Ki of 4.1 nM . It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP in HEK293T cells . Furthermore, this compound has been found to attenuate neuroblastoma cell impairments induced by oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the TP receptor. It acts as an inverse agonist, reducing the basal activity of the TP receptor . This interaction leads to a decrease in platelet aggregation and contraction in smooth muscles .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to rescue the viability of SH-SY5Y cells exposed to oxidative stress, ameliorating the intracellular reactive oxygen species (ROS) level and the expression levels of superoxide dismutase-2 (SOD2) and catalase .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in anesthetized dogs, this compound (0.2 mg/kg/h) completely inhibited the vasoconstrictor response of the left circumflex coronary artery (LCX) caused by U-46619 .
Metabolic Pathways
This compound is involved in the thromboxane A2 pathway, which is a part of the arachidonic acid metabolism . It acts as an antagonist of the TP receptor, thereby inhibiting the actions of thromboxane A2 .
Transport and Distribution
Given its role as a TP receptor antagonist, it is likely that it is distributed wherever TP receptors are present, including platelets, smooth muscle cells, and nerve cells in the brain .
Subcellular Localization
The subcellular localization of this compound is also not well-studied. As a TP receptor antagonist, it is likely to be found wherever TP receptors are localized. TP receptors, being GPCRs, are typically found in the cell membrane .
Vorbereitungsmethoden
Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren können variieren, aber sie folgen im Allgemeinen ähnlichen Syntheserouten mit Optimierungen für die Skalierung und die Steigerung der Ausbeute .
Analyse Chemischer Reaktionen
SQ 29548 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine Aktivität verändert.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die seine Aktivität verstärken oder reduzieren können.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
SQ 29548 wird oft mit anderen Thromboxan-Prostanoid-Rezeptor-Antagonisten verglichen, wie z. B. Ramatroban, Diclofenac und L-670596 . Während all diese Verbindungen die Thromboxan-A2-Rezeptoraktivität hemmen, ist this compound einzigartig in seiner hohen Selektivität und Affinität für den Rezeptor . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Thromboxan-A2-vermittelten Prozessen und die Entwicklung neuer Therapeutika .
Ähnliche Verbindungen
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDVCNWVBWHLY-YVUOLYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873403 | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98672-91-4 | |
Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SQ 29548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SQ29548 interact with its target, the TXA2/PGH2 receptor?
A1: SQ29548 acts as a competitive antagonist at the TXA2/PGH2 receptor. [, ] This means it binds to the receptor at the same site as TXA2 and PGH2, preventing these agonists from binding and activating the receptor. [, ]
Q2: What are the downstream effects of SQ29548 binding to the TXA2/PGH2 receptor?
A2: By blocking TXA2/PGH2 receptor activation, SQ29548 inhibits the downstream signaling pathways initiated by these agonists. These pathways typically involve G-protein activation, leading to various cellular responses like vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. [, , ]
Q3: Does SQ29548 demonstrate selectivity for the TXA2/PGH2 receptor over other prostaglandin receptors?
A3: Yes, research has shown that SQ29548 exhibits high selectivity for the TXA2/PGH2 receptor. It displays significantly weaker affinity for other prostaglandin receptors, such as DP2, EP2, and EP4. [, , ]
Q4: Can SQ29548 influence the production of TXA2?
A4: While primarily a receptor antagonist, some studies suggest that SQ29548 might also indirectly modulate the production of TXA2 by affecting the expression and activity of COX-2, the enzyme responsible for TXA2 synthesis. [, ]
Q5: What is the molecular formula and weight of SQ29548?
A5: The molecular formula of SQ29548 is C20H25N3O4S, and its molecular weight is 403.5 g/mol. [, ]
Q6: Is there any available spectroscopic data for SQ29548?
A6: While detailed spectroscopic data might not be readily available in the provided research, standard characterization techniques like NMR and mass spectrometry have likely been employed to confirm its structure and purity during development. []
Q7: How is SQ29548 administered, and what is its typical route of elimination?
A8: Studies have employed various routes of administration for SQ29548, including intravenous, subcutaneous, and topical application, depending on the specific experimental model. [, , ] Its route of elimination is not explicitly detailed in the provided research.
Q8: Are there any known drug-drug interactions associated with SQ29548?
A8: The provided research does not delve into specific drug-drug interactions involving SQ29548.
Q9: What in vitro models have been used to study the effects of SQ29548?
A10: Researchers have utilized a variety of in vitro models, including isolated blood vessels, cultured vascular smooth muscle cells, platelets, and cell lines like BV2 microglia and SH-SY5Y neuroblastoma cells, to investigate the effects of SQ29548. [, , , , ]
Q10: In animal models, what physiological effects has SQ29548 demonstrated?
A11: In vivo studies have shown that SQ29548 can attenuate or prevent various physiological effects mediated by TXA2/PGH2 receptors. These effects include vasoconstriction, [, , ] platelet aggregation, [, , ] and inflammatory responses. [, ]
Q11: Has SQ29548 been evaluated in clinical trials?
A11: Based on the provided research, there is no mention of SQ29548 being evaluated in clinical trials.
Q12: What is the known safety profile of SQ29548?
A12: Specific toxicity data and long-term safety profiles for SQ29548 are not discussed in the provided research.
Q13: Have there been any studies investigating the impact of structural modifications on the activity of SQ29548?
A14: While the provided research primarily focuses on SQ29548, some papers explore the activity of closely related compounds and highlight the importance of specific structural features for binding affinity and selectivity. [, ]
Q14: What are the potential therapeutic applications of SQ29548 based on the research findings?
A15: The research suggests that SQ29548, by targeting the TXA2/PGH2 receptor, holds potential therapeutic applications in conditions where excessive TXA2 activity plays a role. This might include cardiovascular diseases like hypertension, [, ] thrombosis, [] and potentially inflammatory disorders. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.